

An In-depth Technical Guide to Cholesteryl Propionate (CAS 633-31-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl propionate

Cat. No.: B15546708

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cholesteryl propionate** (CAS 633-31-8), a cholesterol ester with significant applications in materials science and drug delivery. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role in advanced applications, presenting the information in a format tailored for scientific and research professionals.

Core Properties and Data

Cholesteryl propionate is the ester formed from the condensation of cholesterol and propionic acid. Its molecular structure combines the rigid steroid nucleus of cholesterol with a short, flexible propionate chain, imparting unique physicochemical characteristics.

Physicochemical Properties

The following table summarizes the key quantitative data for **cholesteryl propionate**, compiled from various sources for easy reference and comparison.

Property	Value	Units	Source(s)
CAS Number	633-31-8	-	[1]
Molecular Formula	C ₃₀ H ₅₀ O ₂	-	[1]
Molecular Weight	442.72	g/mol	[1]
Appearance	White to off-white powder or crystalline solid	-	[2]
Melting Point	97-100	°C	[3]
Boiling Point	~505.7 (estimated)	°C at 760 mmHg	[4]
Density	~0.99 (estimated)	g/cm ³	[4]
Flash Point	~256.6 (estimated)	°C	[4]
Refractive Index	-40° (c=2, CHCl ₃)	-	[3]
Storage Temperature	2-8	°C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **cholesteryl propionate**. While a comprehensive set of spectra should be acquired for any newly synthesized batch, typical data includes:

- ¹H NMR: The proton NMR spectrum will show characteristic peaks for the cholesterol backbone and the ethyl group of the propionate moiety.
- ¹³C NMR: The carbon NMR spectrum provides detailed information on the carbon skeleton of the molecule.[\[5\]](#)
- IR Spectroscopy: Infrared spectroscopy will reveal a strong absorption band corresponding to the ester carbonyl group (C=O) stretching vibration.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **cholesteryl propionate**, adapted from established procedures for cholesteryl esters.

Synthesis of Cholesteryl Propionate

A common and effective method for synthesizing **cholesteryl propionate** is the esterification of cholesterol with propionyl chloride or propionic anhydride. The use of propionyl chloride is often preferred for its higher reactivity.

Materials:

- Cholesterol
- Propionyl chloride
- Anhydrous pyridine or triethylamine (as a base and solvent)
- Anhydrous dichloromethane (as a solvent)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser.

Procedure:

- In a clean, dry round-bottom flask, dissolve cholesterol in anhydrous dichloromethane.
- Add an equimolar amount of anhydrous pyridine or triethylamine to the solution. This will act as a catalyst and scavenger for the HCl byproduct.
- Cool the mixture in an ice bath and slowly add a slight molar excess (e.g., 1.1 equivalents) of propionyl chloride dropwise from a dropping funnel with continuous stirring.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitoring by TLC is recommended).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1M HCl solution, water, saturated NaHCO_3 solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **cholesteryl propionate**.

Purification of Cholesteryl Propionate

The crude product from the synthesis can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

Materials:

- Crude **cholesteryl propionate**
- Acetone or ethanol (recrystallization solvent)
- Erlenmeyer flask
- Heating mantle or hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude **cholesteryl propionate** in a minimal amount of hot acetone or ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

- Perform a hot filtration to remove any insoluble impurities or charcoal.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

2.2.2. Column Chromatography

Materials:

- Crude **cholesteryl propionate**
- Silica gel (for column chromatography)
- Hexane and Ethyl acetate (eluent)
- Chromatography column
- Collection tubes

Procedure:

- Prepare a silica gel slurry in hexane and pack a chromatography column.
- Dissolve the crude **cholesteryl propionate** in a minimal amount of a non-polar solvent like hexane or dichloromethane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually adding ethyl acetate (e.g., 9:1 hexane:ethyl acetate).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **cholesteryl propionate**.

Analytical Characterization

The identity and purity of the synthesized **cholesteryl propionate** should be confirmed using standard analytical techniques.

2.3.1. Thin Layer Chromatography (TLC)

- Stationary Phase: Silica gel plates
- Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v)
- Visualization: Staining with a solution of phosphomolybdic acid or potassium permanganate followed by heating. **Cholesteryl propionate** will have a higher R_f value than cholesterol due to its lower polarity.

2.3.2. Melting Point Determination

- Measure the melting point of the purified product and compare it to the literature value. A sharp melting point range indicates high purity.

2.3.3. Spectroscopic Analysis

- Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with known data for **cholesteryl propionate** to confirm the structure.

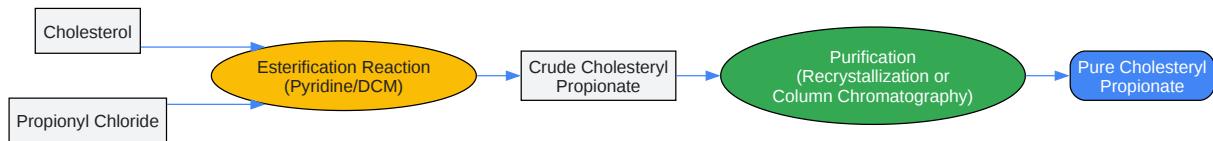
Applications and Workflows

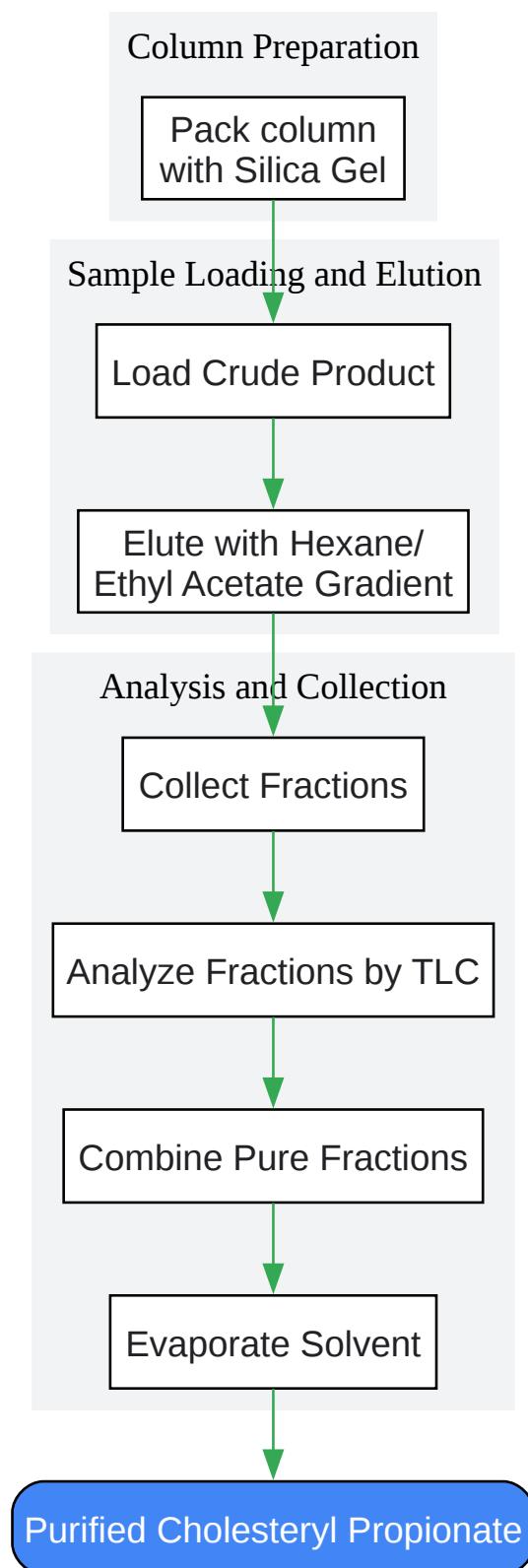
Cholesteryl propionate's unique properties make it valuable in several advanced applications.

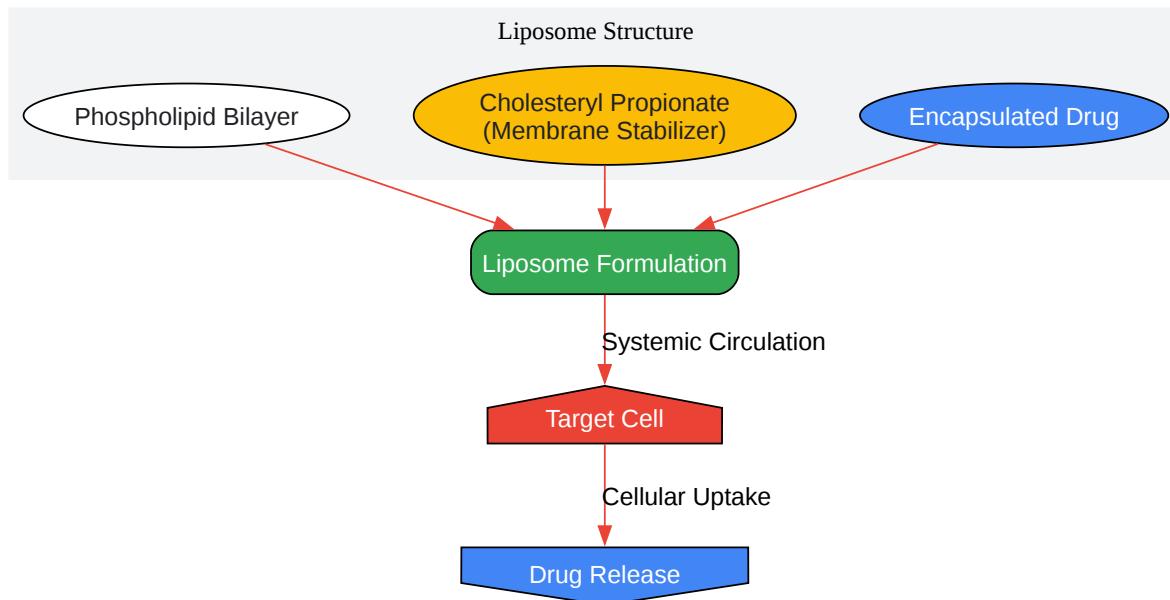
Liquid Crystals

Cholesteryl esters, including **cholesteryl propionate**, are well-known for their liquid crystalline properties. They can form cholesteric (chiral nematic) liquid crystal phases that exhibit

thermochromism, changing color with temperature. This property is utilized in applications such as thermometers and mood rings. The pitch of the helical structure of the cholesteric phase, which determines the color of the reflected light, is sensitive to temperature changes.


Drug Delivery Systems


In the field of drug development, the lipophilic nature of the cholesterol moiety is exploited in the design of drug delivery vehicles such as liposomes and nanoparticles. Incorporating cholesterol and its esters like **cholesteryl propionate** into the lipid bilayer of liposomes can enhance their stability and modulate membrane fluidity.^[6] This can lead to improved drug encapsulation efficiency and controlled release profiles.


Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to **cholesteryl propionate**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of saturated, unsaturated, spin-labeled, and fluorescent cholestryl esters: Acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cholesteryl Propionate (CAS 633-31-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546708#cholesteryl-propionate-cas-number-633-31-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com